molecular formula C13H17N3 B2545977 7-Methyl-2-piperidin-4-yl-1H-benzimidazole CAS No. 295789-08-1

7-Methyl-2-piperidin-4-yl-1H-benzimidazole

Cat. No.: B2545977
CAS No.: 295789-08-1
M. Wt: 215.3
InChI Key: GDGRWJKWBUKOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Methyl-2-piperidin-4-yl-1H-benzimidazole” is a chemical compound with the molecular formula C13H17N3 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17N3.2ClH/c1-9-3-2-4-11-12 (9)16-13 (15-11)10-5-7-14-8-6-10;;/h2-4,10,14H,5-8H2,1H3, (H,15,16);2*1H . This indicates the presence of a benzimidazole nucleus and a piperidinyl group in the molecule.


Physical and Chemical Properties Analysis

The molecular weight of “this compound dihydrochloride” is 288.22 . The compound’s storage temperature is ambient .

Scientific Research Applications

DNA Minor Groove Binding and Cellular Applications 7-Methyl-2-piperidin-4-yl-1H-benzimidazole, as part of the bis-benzimidazole family, demonstrates significant binding specificity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This property facilitates its use in fluorescent DNA staining, allowing for cellular and chromosomal analysis in plant cell biology. Applications extend to chromosome and nuclear staining, flow cytometry for DNA content analysis, and the study of plant chromosomes. This compound, therefore, serves as a foundation for the development of rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Biological and Electrochemical Activity The structural versatility of this compound analogues is highlighted by their wide range of biological and electrochemical activities. These include their use in radioprotection, topoisomerase inhibition, and their potential in exploring unknown analogues for further scientific inquiry. Such diversity underscores the compound's importance in various branches of chemistry and its role as a starting point for novel investigations in both biological and electrochemical fields (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Drug Design Benzimidazole derivatives, including this compound, are crucial in medicinal chemistry due to their broad pharmacological profiles. These derivatives have been explored for their antimicrobial, antiviral, anti-cancer, and anti-inflammatory properties among others. The modification of these compounds has led to the development of therapeutic agents with enhanced efficacy and reduced toxicity, showcasing the importance of benzimidazole derivatives in medicinal applications (Vasuki et al., 2021).

Antifungal and Anthelminthic Applications Research into benzimidazoles has also emphasized their role as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This mechanism underlies their wide application as antifungal and anthelminthic drugs in both agriculture and veterinary medicine. Furthermore, these studies offer insights into fungal cell biology and molecular genetics, using benzimidazoles as tools to advance understanding of tubulin structure and microtubule function (Davidse, 1986).

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGRWJKWBUKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from isonipecotic acid and 2,3 diamino toluene using the method described in Description 14. MH+ 216.
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